(2,2-Dibromo-1-methylcyclopropyl)(piperidin-1-yl)methanone
Overview
Description
1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]piperidine is a chemical compound characterized by its unique structure, which includes a dibromo-substituted cyclopropyl group attached to a piperidine ring via a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromo-1-methylcyclopropyl)(piperidin-1-yl)methanone typically involves the reaction of 2,2-dibromo-1-methylcyclopropanecarboxylic acid with piperidine in the presence of a coupling agent. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the process may be catalyzed by agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups on the cyclopropyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: m-CPBA in dichloromethane.
Major Products:
Substitution: Products with various substituents replacing the bromine atoms.
Reduction: 1-[(2,2-dihydroxy-1-methylcyclopropyl)carbonyl]piperidine.
Oxidation: Piperidine N-oxide derivatives.
Scientific Research Applications
1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2,2-Dibromo-1-methylcyclopropyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The dibromo-substituted cyclopropyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The piperidine ring may also interact with receptors or ion channels, modulating their function.
Comparison with Similar Compounds
- 1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-methylpiperazine
- 1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine
- 1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine
Comparison: 1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]piperidine is unique due to its specific substitution pattern and the presence of the piperidine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(2,2-dibromo-1-methylcyclopropyl)-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br2NO/c1-9(7-10(9,11)12)8(14)13-5-3-2-4-6-13/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHWJLYYPCWNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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